[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a fluoropyridinyl group, and an imidazopyridine core. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the fluoropyridinyl group, and the attachment of the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new groups into the compound’s structure.
Scientific Research Applications
Chemistry
In chemistry, [2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising compound for the development of new pharmaceuticals targeting various diseases.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone include other imidazopyridine derivatives, fluoropyridinyl compounds, and trifluoromethyl-substituted phenyl compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15ClF4N4O |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m0/s1 |
InChI Key |
PLIXFSPGDVKMDM-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.